molecular formula C16H20N6O2S2 B2797367 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105214-45-6

2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2797367
CAS RN: 1105214-45-6
M. Wt: 392.5
InChI Key: PIVYXFIEGBXSHH-UHFFFAOYSA-N
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Description

2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H20N6O2S2 and its molecular weight is 392.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry

The compound is part of the imidazo[1,2-a]pyrimidine family, which has been receiving significant attention in the synthetic chemistry community . Various synthetic approaches and functionalizations have been developed for this family of compounds, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Drug Development

Imidazo[1,2-a]pyrimidine compounds have a wide range of applications in medicinal chemistry . They are used in the development of new chemosynthetic strategies and drug development .

Ghrelin Receptor Inverse Agonists

The compound has been studied as a potential ghrelin receptor inverse agonist . Ghrelin is a hormone that plays a role in regulating appetite, and inverse agonists can help to reduce the activity of this hormone .

Bioactivation Studies

The compound has been used in bioactivation studies to examine the potential for reactive metabolite formation . These studies can provide important insights into the metabolic stability of a compound and its potential for causing drug-induced liver injury .

Structural Modification for Drug Design

The compound’s structure has been modified to create new compounds with similar pharmacological properties but without the bioactivation liability . This is an important strategy in drug design to improve the safety profile of a compound .

Study of Cytochrome P450 Mediated Reactions

The compound has been used to study cytochrome P450 mediated reactions . These reactions are important in drug metabolism, and understanding these reactions can help to predict potential drug-drug interactions .

properties

IUPAC Name

2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S2/c1-10-13(22-5-7-25-15(22)18-10)14-19-20-16(21(14)2)26-9-12(23)17-8-11-4-3-6-24-11/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVYXFIEGBXSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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